(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
Overview
Description
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid, also known as FMOC-L-3,4-FBPA, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used as a building block in peptide synthesis. FMOC-L-3,4-FBPA has also been studied for its potential use in cancer treatment and as a tool for studying the function of certain proteins in the body.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been achieved through various methods, including the use of 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate (Le & Goodnow, 2004).
Functionalization for Peptide Synthesis : A modified benzhydrylamine reagent, including a fluoren-9-ylmethoxycarbonyl moiety, has been used as a precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis. This showcases the utility of fluorenylmethoxycarbonyl compounds in peptide synthesis (Funakoshi et al., 1988).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in synthesis, compatible with other acid- and base-labile protecting groups. This demonstrates the versatility of the fluoren-9-ylmethoxycarbonyl group in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Applications in Material Science and Sensing
Fluorescent Sensors : Certain fluorene compounds have been synthesized for use as fluorescent sensors, detecting nitro compounds, metal cations, and amino acids. This indicates the potential of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid in sensing applications (Han et al., 2020).
Photophysical Properties : Studies on blue emissive functionalized 9,9-disubstituted fluorene derivatives suggest potential applications in photophysical domains, such as organic light-emitting diodes (OLEDs) and other electronic devices (Athira et al., 2020).
Protection Group in Peptide Synthesis : The 9-phenyl-9-fluorenyl (PhF) group, a variant of the fluoren-9-ylmethoxycarbonyl group, is used as a protecting group in peptide synthesis, demonstrating the importance of fluorenyl groups in the synthesis of biologically relevant molecules (Soley & Taylor, 2019).
properties
IUPAC Name |
(2S)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFIKVVGKMSJRH-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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